![molecular formula C10H20OS B14476582 2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol CAS No. 72087-69-5](/img/structure/B14476582.png)
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol is an organic compound with a complex structure that includes a sulfanyl group and an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol typically involves multiple steps, starting from simpler organic molecules
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and catalysts to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfanyl group or to convert the alcohol to an alkane.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine or bromine) and strong acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alkane.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or other biomolecules.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol exerts its effects involves interactions with specific molecular targets. The alcohol and sulfanyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-2-ol: Similar structure but with the alcohol group at a different position.
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-1-ol: Another isomer with the alcohol group at the terminal position.
2-Methyl-6-[(propan-2-yl)sulfanyl]hexane: Lacks the double bond present in the original compound.
Uniqueness
2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
72087-69-5 |
|---|---|
Molekularformel |
C10H20OS |
Molekulargewicht |
188.33 g/mol |
IUPAC-Name |
2-methyl-6-propan-2-ylsulfanylhex-5-en-3-ol |
InChI |
InChI=1S/C10H20OS/c1-8(2)10(11)6-5-7-12-9(3)4/h5,7-11H,6H2,1-4H3 |
InChI-Schlüssel |
IAZPJVNOGGELGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC=CSC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
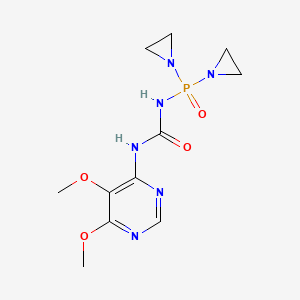
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
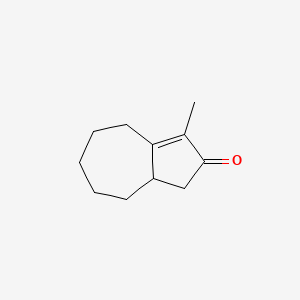
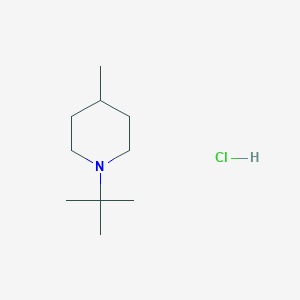
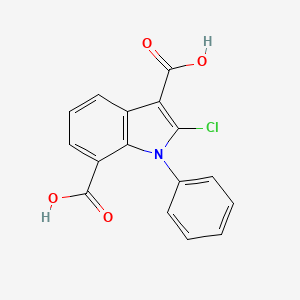
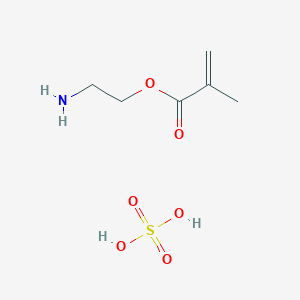
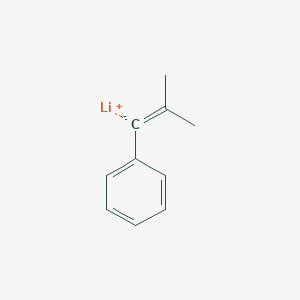
![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)
![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)
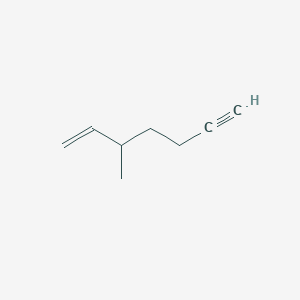
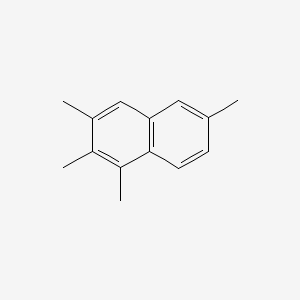
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
